molecular formula C16H16O5 B1223998 PROP-2-EN-1-YL 2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

PROP-2-EN-1-YL 2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

Cat. No.: B1223998
M. Wt: 288.29 g/mol
InChI Key: MKPOGFKSYUTWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROP-2-EN-1-YL 2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a prop-2-en-1-yl group and a 3,4-dimethyl-2-oxo-2H-chromen-7-yloxy group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of PROP-2-EN-1-YL 2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dimethyl-2-oxo-2H-chromen-7-ol, which is a key intermediate.

    Esterification: The 3,4-dimethyl-2-oxo-2H-chromen-7-ol is then reacted with prop-2-en-1-yl acetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the desired ester.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

PROP-2-EN-1-YL 2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Scientific Research Applications

PROP-2-EN-1-YL 2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

PROP-2-EN-1-YL 2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE can be compared with other coumarin derivatives, such as:

    Warfarin: A well-known anticoagulant that inhibits vitamin K epoxide reductase.

    Dicoumarol: Another anticoagulant that acts as a competitive inhibitor of vitamin K.

    Umbelliferone: A natural coumarin with antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

prop-2-enyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C16H16O5/c1-4-7-19-15(17)9-20-12-5-6-13-10(2)11(3)16(18)21-14(13)8-12/h4-6,8H,1,7,9H2,2-3H3

InChI Key

MKPOGFKSYUTWKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OCC=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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